(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol - 142976-45-2

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol

Catalog Number: EVT-1204157
CAS Number: 142976-45-2
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a 1,2-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative. This compound class has been the subject of research for its potential in reversing multi-drug resistance (MDR) in cancer cells. [] While specific information about the source and classification of this compound is limited within the provided literature, its role in scientific research primarily revolves around its activity as a P-glycoprotein (P-gp) inhibitor. []

Mechanism of Action

(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol functions as a P-glycoprotein (P-gp) inhibitor. [] While the precise mechanism is not elaborated upon in the available literature, its inhibitory action on P-gp suggests it interferes with the protein's ability to efflux drugs from cells. This interference can lead to increased intracellular drug accumulation, effectively reversing MDR in cancer cells. []

Applications

(R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol hydrochloride demonstrated significant potential for reversing MDR in cancer cells. [] In vitro assays using MCF-7/Adr cells showed this compound exhibited greater P-gp inhibition than the commonly used control compound verapamil. [] It achieved this with a significantly lower AC50 value (concentration eliciting 50% of maximal rhodamine 6G accumulation) compared to verapamil. [] This finding suggests that (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol hydrochloride could be twice as effective as verapamil in reversing MDR at concentrations ten times lower. []

  • Compound Description: This compound demonstrated significant P-glycoprotein (P-gp) inhibition, surpassing the potency of verapamil in reversing multidrug resistance (MDR) in cancer cells. Notably, it exhibited twice the efficacy of verapamil at concentrations ten times lower. []
  • Relevance: This compound shares a core structure with (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol, featuring the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. The key distinction lies in the substitution at the 2-position of the propan-1-ol chain, where this compound possesses a more complex 2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl] substituent. []

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole

  • Compound Description: This compound, labeled with fluorine-18, was investigated as a potential radiopharmaceutical for P-gp PET imaging at the blood-brain barrier. While it showed promise as a P-gp substrate in vitro, its in vivo performance was less remarkable compared to other investigated compounds. []

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline

  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline framework with (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol. The key difference is the presence of a 2-fluoroethoxy group linked to the nitrogen at the 2-position and a biphenyl group at the 1-position of the tetrahydroisoquinoline core. []

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen

  • Compound Description: This fluorine-18 labeled compound emerged as a promising candidate for P-gp PET imaging at the blood-brain barrier. It demonstrated favorable characteristics including higher brain uptake in P-gp knockout mice and good metabolic stability, making it a potential alternative to (R)-[(11)C]verapamil for P-gp PET imaging. []

Dasatinib

  • Compound Description: Dasatinib, a tyrosine kinase inhibitor used in cancer treatment, exhibits limited blood-brain barrier penetration due to active efflux mediated by P-gp and breast cancer resistance protein (BCRP). Inhibiting these transporters could potentially enhance its delivery to the central nervous system. []
  • Relevance: While not structurally analogous to (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol, dasatinib is relevant as a substrate for P-gp, a protein implicated in the efflux of various compounds, including some structurally related to the target compound. []

(R)-4-((1aR,6R,10bS)-1,2-difluoro-1,1a,6,10b-tetrahydrodibenzo-(a,e)cyclopropa(c) cycloheptan-6-yl)-α-((5-quinoloyloxy)methyl)-1-piperazineethanol, trihydrochloride (zosuquidar; LY335979)

  • Compound Description: Zosuquidar is a selective P-gp inhibitor capable of increasing the intracellular accumulation and modifying the directional flux of P-gp substrates, including dasatinib. []
  • Relevance: Though not directly similar in structure to (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol, zosuquidar is contextually significant as a tool compound used to study P-gp function, a transporter implicated in the efflux of compounds structurally related to the target compound. []
  • Compound Description: Ko143 acts as a selective inhibitor of BCRP. Its co-administration or the use of dual P-gp and BCRP inhibitors could be a strategy to enhance the brain distribution of BCRP and P-gp substrates like dasatinib. []
  • Relevance: While structurally dissimilar to (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol, Ko143 is relevant due to its function as a BCRP inhibitor. BCRP, along with P-gp, plays a role in the efflux of various drugs, including those structurally related to the target compound, influencing their distribution and efficacy. []

N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (elacridar; GF120918)

  • Compound Description: Elacridar is a dual inhibitor of P-gp and BCRP, capable of significantly increasing the brain concentration of substrates for these transporters, as observed with dasatinib. []
  • Relevance: Elacridar's structure directly incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline motif found in (R)-2-((R)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol. This structural feature is linked through an ethyl bridge to a phenyl group, which is further attached to a 9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide moiety. The presence of the shared 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline core highlights a structural relationship and suggests potential interactions with similar biological targets, such as P-gp and BCRP. []

Properties

CAS Number

142976-45-2

Product Name

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol

IUPAC Name

(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1

InChI Key

NOKHNYXMHMHPQS-LKFCYVNXSA-N

SMILES

CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC

Synonyms

(R)-2-((R)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PROPAN-1-OL

Canonical SMILES

CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC

Isomeric SMILES

C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.